N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carbazole moiety, which is a tricyclic aromatic compound, and a benzenesulfonamide group, which is a sulfonamide derivative. The compound’s molecular formula is C29H26Cl2N2O4S, and it has a molecular weight of 569.512 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety is often synthesized through a series of reactions involving halogenation and subsequent substitution reactions. The final step involves the coupling of the carbazole derivative with the benzenesulfonamide group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can produce a variety of substituted carbazole compounds .
Scientific Research Applications
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide is unique due to the presence of both the carbazole and benzenesulfonamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H26Cl2N2O3S |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H26Cl2N2O3S/c1-19-3-9-23(10-4-19)33(37(35,36)25-11-5-20(2)6-12-25)18-24(34)17-32-28-13-7-21(30)15-26(28)27-16-22(31)8-14-29(27)32/h3-16,24,34H,17-18H2,1-2H3 |
InChI Key |
SRRVQGBOMPPFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)S(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.